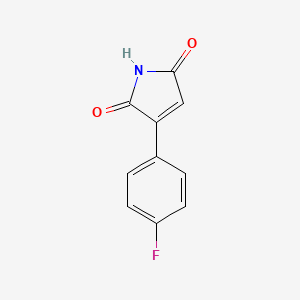

3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAFZELDPZXFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Context of Maleimide and Pyrroledione Derivatives in Chemical Research

The foundation of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione is the maleimide (B117702) ring, a structure known chemically as 1H-pyrrole-2,5-dione. wikipedia.org This unsaturated imide serves as a fundamental building block in organic synthesis. wikipedia.org Maleimides and their derivatives are recognized for their distinct reactivity, which is largely defined by the electron-deficient carbon-carbon double bond within the five-membered ring. This feature makes them highly susceptible to addition reactions, most notably Michael additions and Diels-Alder reactions. nih.gov

The reactivity of the maleimide core is particularly exploited in the field of bioconjugation. The double bond reacts with high selectivity and efficiency with thiol groups, such as those found in the cysteine residues of proteins. wikipedia.orgontosight.ai This reaction forms a stable covalent thioether bond, making maleimide derivatives invaluable tools for attaching labels, drugs, or polymers to biomolecules. ontosight.aiacs.org

Beyond bioconjugation, maleimide derivatives are integral to materials science and polymer chemistry, where they are used as cross-linking agents and monomers for the synthesis of thermostable polymers. wikipedia.org In medicinal chemistry, the maleimide scaffold is considered an important pharmacophore. ontosight.ai Numerous derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govontosight.ai The natural product showdomycin, which contains a maleimide core, was identified as having antibacterial and antitumor activity. researchgate.net

| Field of Application | Specific Use Case | Underlying Chemical Principle |

|---|---|---|

| Bioconjugation | Labeling proteins with fluorescent dyes or drugs (e.g., Antibody-Drug Conjugates). ontosight.ai | Selective Michael addition reaction with thiol groups of cysteine residues. wikipedia.org |

| Polymer Chemistry | Synthesis of high-temperature polymers and cross-linking of rubber. wikipedia.org | Reactivity of the double bond in polymerization and cycloaddition reactions. nih.gov |

| Medicinal Chemistry | Development of anticancer, antimicrobial, and anti-inflammatory agents. nih.govontosight.ai | The maleimide ring acts as a pharmacophore, interacting with biological targets. ontosight.ai |

| Diagnostics | Attachment of molecules to biomolecules for diagnostic assays. ontosight.ai | Covalent bond formation with proteins for stable linkage. ontosight.ai |

Significance of N Aryl Maleimides in Synthetic and Biological Sciences

Conventional Synthetic Routes

Conventional methods for the synthesis of N-aryl maleimides, including this compound, have been well-established and are widely used due to their reliability and scalability. These routes typically involve condensation and cyclization reactions.

Condensation Reactions Involving Maleic Anhydride and Substituted Anilines

A primary and straightforward method for synthesizing N-substituted maleimides is the two-step reaction starting with maleic anhydride and a corresponding aniline. mdpi.comiosrjournals.org In the first step, the aniline derivative, such as 4-fluoroaniline, reacts with maleic anhydride in a solvent like ether to form the corresponding N-phenyl maleamic acid intermediate. mdpi.com This acylation reaction typically proceeds in high yields of 87–95%. mdpi.com

| Reactant 1 | Reactant 2 | Intermediate | Product | Typical Yield |

| Maleic Anhydride | 4-Fluoroaniline | N-(4-Fluorophenyl)maleamic acid | This compound | High |

Cyclization Reactions for Pyrrolidine-2,5-dione Core Formation

The pyrrolidine-2,5-dione (succinimide) core is a closely related structure, and methods for its synthesis can often be adapted for pyrrole-2,5-dione derivatives. These cyclization reactions are fundamental in constructing the five-membered dione (B5365651) ring. For instance, the reaction of succinic acid derivatives with aminoacetic acid at elevated temperatures (around 180°C) can yield pyrrolidine-2,5-dione-acetamides. nih.gov While this specific example leads to a saturated pyrrolidine ring, similar intramolecular cyclization strategies are employed for the unsaturated pyrrole-2,5-dione core, often starting from precursors that already contain the double bond or can be easily oxidized.

Another approach involves the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile, which is a classical method for preparing five-membered heterocycles like pyrrolidines. nih.gov The stereoselectivity of this reaction is a key feature, allowing for the controlled synthesis of substituted pyrrolidines. nih.gov While this method directly yields the saturated pyrrolidine ring, subsequent dehydrogenation can provide access to the pyrrole-2,5-dione scaffold.

Advanced Synthetic Approaches and Catalysis

To improve efficiency, yield, and stereoselectivity, and to align with the principles of green chemistry, advanced synthetic methodologies have been developed. These include microwave-assisted synthesis and the use of organocatalysis.

Microwave-Assisted Synthesis of Pyrrole-2,5-dione Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.netrsc.org The direct transfer of heat during microwave synthesis completes reactions much faster and with fewer side products. researchgate.net This technique has been successfully applied to the synthesis of various pyrrole (B145914) and pyrrolidine derivatives. pensoft.netrsc.orgrsc.org

For example, the Paal-Knorr synthesis of pyrroles can be efficiently carried out under microwave irradiation. pensoft.net Reddy et al. reported a microwave-assisted synthesis of novel pyrrole derivatives by reacting furan-2,5-dione with 3-phenylenediamine in ethanol at 130°C for 10 minutes, achieving a good yield of 83%. pensoft.netresearchgate.net Similarly, N-substituted pyrroles have been synthesized from 2,5-hexanedione and primary amines using microwave irradiation in the presence of N-bromosuccinimide as a catalyst, significantly reducing the reaction time. pensoft.net These examples highlight the potential of microwave technology for the rapid and efficient synthesis of this compound and its analogs.

| Reaction Type | Reactants | Conditions | Advantages |

| Paal-Knorr Condensation | Hexane-2,5-dione, Primary amines | Microwave, N-bromosuccinimide | Reduced reaction time |

| Furan-2,5-dione reaction | Furan-2,5-dione, 3-Phenylenediamine | Microwave, 130°C, 10 min | Good yield (83%) |

Organocatalytic Methods for Stereoselective Synthesis

Organocatalysis has become a cornerstone of modern asymmetric synthesis, providing an alternative to metal-based catalysts for the enantioselective construction of chiral molecules. nih.gov Chiral pyrrolidine derivatives are not only important targets but also serve as highly effective organocatalysts themselves. nih.gov

The application of organocatalysis to the synthesis of pyrrolidine-2,5-diones and related structures allows for a high degree of stereocontrol. For instance, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been developed and applied to the enantioselective Michael addition of nitromethane to α,β-unsaturated aldehydes, yielding products with excellent enantioselectivity (up to >99% ee). rsc.org

Furthermore, the stereoselective synthesis of spirocyclic pyrrolidines has been achieved through one-pot, three-component 1,3-dipolar cycloaddition reactions using organocatalysts. nih.govrsc.org These reactions, involving isatin, secondary amino acids, and dipolarophiles, can be catalyzed by proline-functionalized nanoparticles, leading to high yields and diastereoselectivity. nih.govrsc.org Such methods provide a powerful platform for accessing structurally complex and stereochemically defined pyrrolidine and, by extension, pyrrole-2,5-dione derivatives.

| Catalyst Type | Reaction | Key Feature |

| Chiral cis-2,5-disubstituted pyrrolidine | Enantioselective Michael addition | High enantioselectivity (>99% ee) |

| L-proline functionalized nanoparticles | 1,3-Dipolar cycloaddition | High yield and diastereoselectivity |

Reactivity and Mechanistic Investigations of 3 4 Fluorophenyl 1h Pyrrole 2,5 Dione

Nucleophilic Addition Reactions on the Maleimide (B117702) Double Bond

The primary mode of reaction for 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione involves the conjugate or Michael addition of nucleophiles to the activated carbon-carbon double bond of the pyrrole-2,5-dione core. This reactivity is central to its application in synthesis and bioconjugation.

The thiol-Michael addition, often referred to as thiol-maleimide "click" chemistry, is a highly efficient and widely utilized reaction for its rapid kinetics, high selectivity, and mild reaction conditions. semanticscholar.org This reaction involves the addition of a thiol to the electron-poor maleimide double bond, forming a stable thioether linkage. researchgate.net The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. semanticscholar.org

The Michael addition of thiols to N-substituted maleimides like this compound is known to be highly regioselective. The nucleophilic sulfur atom of the thiol exclusively attacks one of the sp²-hybridized carbon atoms of the maleimide double bond, leading to the formation of a single constitutional isomer. nih.gov

The reaction, however, can result in the formation of a new stereocenter at the carbon atom where the thiol attaches. If the thiol itself is chiral (e.g., L-cysteine), the addition can lead to the formation of diastereomers. researchgate.net The resulting thiosuccinimide product can exist as a mixture of stereoisomers, corresponding to the R and S configurations at the newly formed chiral center. researchgate.net

Under certain conditions, the initial thioether adduct can undergo further reactions. For instance, the thiosuccinimide ring can be opened by hydrolysis, which prevents the retro-Michael reaction and results in a completely stable adduct. researchgate.net

The kinetics of the thiol-Michael addition to maleimides are exceptionally fast, a key feature of its designation as a "click" reaction. researchgate.net The reaction rate is influenced by several factors, including the solvent, the nature of the initiator or catalyst, and the pKa of the thiol. researchgate.netnih.gov

| Thiol pKa | The reactivity of the thiol is related to its pKa. A lower pKa facilitates the formation of the more nucleophilic thiolate anion, which is the active species in the addition. nih.gov |

Computational studies, such as CBS-QB3 calculations, have been employed to investigate the energetics and kinetics of the reaction between thiols and N-substituted maleimides. rsc.org These studies help elucidate the reaction mechanisms and the factors that control reaction rates and selectivity. For maleimides, the addition of the thiolate to the double bond has a positive affinity, which explains their high reactivity compared to other Michael acceptors like acrylates and vinylsulfones. mdpi.com

While the base-initiated thiol-Michael addition is a highly selective process, thiol-maleimide reactions can also proceed via a radical-mediated pathway, often referred to as a thiol-ene reaction. rsc.org The two pathways are competitive, and the reaction conditions determine which mechanism predominates.

Base-Initiated Thiol-Michael Addition: This pathway is highly selective, with the thiol adding exclusively to the electron-deficient maleimide double bond. rsc.org It is the preferred route for achieving a single, well-defined product.

Radical-Mediated Thiol-Ene Reaction: This pathway is initiated by radicals and is generally less selective. Reactions between equimolar amounts of thiols and N-substituted maleimides under radical conditions can lead to complex mixtures of products. rsc.org The introduction of a thio group via Michael addition reduces the electrophilicity of the maleimide, which can prevent further nucleophilic additions but may not stop radical processes. mdpi.comrsc.org

Research has shown that thiosuccinimide adducts, formed via the Michael addition, can be susceptible to cleavage by radical species, a process termed radical-mediated degradation. This suggests that even after the initial selective Michael addition, the product may not be entirely stable in an environment where radicals are present.

The maleimide double bond in this compound can also act as a Michael acceptor for carbon nucleophiles, such as those derived from aldehydes. The organocatalytic enantioselective conjugate addition of aldehydes to N-substituted maleimides is a key method for synthesizing chiral succinimide derivatives, which are valuable building blocks in medicinal chemistry. rsc.org

This reaction typically requires an organocatalyst, often a chiral primary or secondary amine, to activate the aldehyde. The catalyst reacts with the aldehyde to form a transient, nucleophilic enamine intermediate, which then attacks the maleimide double bond. nih.gov A variety of organocatalysts have been successfully employed for this transformation with N-arylmaleimides.

Table 2: Organocatalysts for Michael Addition of Aldehydes to N-Aryl Maleimides

| Catalyst Type | Example Catalyst | Key Features |

|---|---|---|

| Primary Amine-Salicylamides | Derived from chiral trans-cyclohexane-1,2-diamine | Provides high yields and enantioselectivities (up to 94% ee). rsc.org |

| Primary Amine-Thioureas | Various derivatives | Bifunctional catalysts that activate the maleimide via hydrogen bonding. mdpi.com |

| Amino Acids | L-Phenylalanine, β-amino acids | Can be used in situ or adsorbed on solid supports for heterogeneous catalysis. semanticscholar.org |

| Peptides | H-dPro-Pro-Asn-NH₂ | Promotes the reaction with unprotected maleimide with high stereoselectivity. mdpi.com |

The reaction conditions, including the solvent and the presence of additives, can significantly influence the yield and stereoselectivity. nih.gov For instance, electron-donating or electron-withdrawing groups on the N-aryl substituent of the maleimide can affect the reactivity of the double bond and, consequently, the reaction outcome. researchgate.net Generally, N-arylmaleimides with electron-withdrawing groups exhibit higher reactivity.

The electrophilic double bond of this compound is also reactive towards binucleophilic reagents, which possess two nucleophilic centers. These reactions can lead to the formation of more complex heterocyclic systems.

An example of such a reaction is the interaction with 1,2,4-triazole-3(5)-thiol. In this case, the thiol group of the triazole acts as the initial nucleophile, adding across the maleimide double bond in a classic thiol-ene "click" process. The reaction proceeds as a nucleophilic substitution on the double bond rather than a [2+3]-cyclocondensation, even under conditions that might favor cyclization. The product formed is a 1-(phenyl)-3-(2H- researchgate.netnih.govrsc.orgtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivative. This demonstrates the pronounced tendency of the maleimide system to undergo conjugate addition, even when reacting with molecules that could potentially lead to ring-forming cyclocondensations.

Reactions with Other Binucleophilic Reagents

Investigations with Thioacetamide

The reaction between N-arylmaleimides, such as this compound, and thioacetamide is multifaceted, yielding different products depending on the reaction conditions. nih.govresearchgate.net Three primary types of products can be obtained: epithiopyrrolo[3,4-c]pyridines, pyrrolo[3,4-c]pyridines, and 3,3′-thiobis(1-arylpyrrolidine-2,5-diones). nih.gov In all identified pathways, two molecules of the maleimide are involved in the reaction. nih.govresearchgate.net

When the reaction is conducted in boiling acetic acid, the major products are 3,3′-thiobis(1-arylpyrrolidine-2,5-diones). nih.govnih.gov Conversely, maintaining the reaction in dioxane at 50°C allows for the isolation of epithiopyrrolo[3,4-c]pyridines. These epithio compounds can then be converted into pyrrolo[3,4-c]pyridines by heating them in dioxane, acetic acid, or methanol with catalytic amounts of sodium methoxide, which facilitates the elimination of hydrogen sulfide. nih.govnih.gov If the reaction is carried out in boiling dioxane with the portioned addition of the N-arylmaleimide, pyrrolo[3,4-c]pyridines are predominantly formed. nih.govresearchgate.net

The proposed mechanism begins with the Michael addition of the sulfur atom of thioacetamide to the double bond of the N-arylmaleimide. nih.gov This is a common reaction for N-substituted maleimides with S-nucleophiles. nih.gov The subsequent steps involve recyclization and potential reactions with hydrogen sulfide, which can be liberated during the formation of pyrrolo[3,4-c]pyridines. This liberated hydrogen sulfide can react with the starting N-arylmaleimide to form a 3-mercapto-1-arylpyrrolidine-2,5-dione intermediate, which then reacts with another maleimide molecule to produce the 3,3′-thiobis(1-arylpyrrolidine-2,5-diones). nih.gov

Table 1: Reaction Conditions and Products in the Reaction of N-Arylmaleimides with Thioacetamide nih.govnih.gov

| Condition | Major Product |

|---|---|

| Boiling Acetic Acid | 3,3′-Thiobis(1-arylpyrrolidine-2,5-diones) |

| Dioxane at 50°C | Epithiopyrrolo[3,4-c]pyridines |

Interactions with Urea and Thiourea

Urea and thiourea are widely utilized in the design of neutral receptors for anions due to their capacity to act as hydrogen bond donors. researchgate.net The hydrogen-bonding ability of the N-H fragments in urea and thiourea is related to their protonic acidity. researchgate.net Thiourea, being more acidic, shows a greater tendency to deprotonate in the presence of various anions compared to the less acidic urea. researchgate.net The interaction of N-arylmaleimides with S,N-binucleophiles like thiourea is a known method for synthesizing 4-thiazolidone derivatives through recyclization of the pyrrole-2,5-dione ring. mdpi.com

Cycloaddition Reactions

1,3-Dipolar Cycloadditions Involving Maleimide Dipolarophiles

The maleimide moiety in compounds like this compound is an effective dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for synthesizing five-membered heterocycles. mdpi.comwikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne, in a concerted, pericyclic process. organic-chemistry.org The stereochemistry of the reaction is controlled, making it a valuable tool in stereoselective synthesis. wikipedia.org

Maleimides are excellent dipolarophiles due to their electron-deficient double bond. mdpi.com They react with various 1,3-dipoles, including nitrile oxides and azomethine ylides, to form a variety of heterocyclic structures. mdpi.comwikipedia.org For instance, the reaction of chiral maleimides with nitrile oxides has been shown to proceed with moderate diastereoselectivity. mdpi.com The regioselectivity of these cycloadditions is influenced by both electronic and steric factors. organic-chemistry.org

Intramolecular Cyclization Pathways and Rearrangements

N-substituted maleimides can undergo intramolecular cyclization and rearrangement reactions, particularly when tethered to a nucleophilic group. For instance, peptides containing an N-terminal cysteine that are conjugated to maleimides can undergo a rearrangement of the initial succinimidyl thioether adduct. nih.gov The N-terminal amine can act as a nucleophile, attacking one of the carbonyl groups of the succinimide ring. nih.govbachem.com This leads to a transcyclization through a fused bicyclic tetrahedral intermediate, resulting in the formation of a six-membered thiazine ring. nih.gov This rearrangement is influenced by factors such as pH, with higher pH values promoting the conversion to the thiazine structure. nih.gov

Influence of Substituents on Reactivity Profiles

Electronic Effects of the 4-Fluorophenyl Moiety

The reactivity of the maleimide double bond is significantly influenced by the electronic nature of the N-substituent. The 4-fluorophenyl group in this compound exerts an electronic effect that can be quantified using Hammett substituent constants (σ). The fluorine atom at the para position is moderately electron-withdrawing due to its inductive effect, while also having a weaker electron-donating resonance effect. The Hammett constant for a para-fluoro substituent is +0.06. libretexts.org

This electron-withdrawing nature of the 4-fluorophenyl group enhances the electrophilicity of the maleimide double bond, making it more susceptible to nucleophilic attack. This is evident in the faster reaction rates of N-aryl maleimides compared to N-alkyl maleimides in reactions with thiols. mdpi.com The electron-withdrawing substituent polarizes the C=C double bond, facilitating the Michael addition of nucleophiles. nih.gov The Hammett equation provides a quantitative way to correlate the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. libretexts.org

Table 2: Hammett Substituent Constants (σ) for Selected para-Substituents libretexts.orgviu.ca

| Substituent | σ_para |

|---|---|

| -H | 0.00 |

| -CH3 | -0.17 |

| -OCH3 | -0.27 |

| -F | 0.06 |

| -Cl | 0.23 |

| -Br | 0.23 |

| -NO2 | 0.78 |

Steric Hindrance Considerations in Reaction Kinetics

Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, plays a crucial role in the reactivity of this compound and related N-aryl maleimides. The bulky nature of the N-aryl substituent, as well as the steric profile of the reacting partner, can significantly influence the kinetics of various reactions, including Michael additions and cycloadditions.

Detailed research findings indicate that the reaction rate of N-substituted maleimides is sensitive to the steric bulk of the substituents on the N-aryl ring. In the context of Michael additions, for instance, ortho-substituents on the phenyl ring of an N-aryl maleimide can have a detrimental effect on the reaction rate. This is attributed to the steric clash between the ortho-substituent and the approaching nucleophile, which hinders the formation of the transition state and thus slows down the reaction.

The steric hindrance of the reactants also plays a significant role. For example, in the thia-Michael addition, an increase in the steric hindrance of the thiol reactant leads to a decrease in the addition rate nih.gov. This highlights that the kinetic outcome is a result of the combined steric profiles of both the maleimide derivative and its reaction partner. In some cases, even minor steric hindrance can prevent certain reactions from occurring, as has been observed in the minimal di-alkylation of N-aryl acrylamides due to steric prevention mdpi.com.

While specific kinetic data for this compound is not extensively available, studies on analogous N-aryl maleimides provide valuable insights. For example, in the atroposelective synthesis of N-aryl phthalimides and maleimides, the low nucleophilicity of anilines bearing bulky ortho substituents like t-butyl or chloro/bromo groups was attributed to steric reasons, leading to the failure of phthalamic acid preparation chemrxiv.org. This underscores the significant impact of steric bulk near the reactive center on reaction feasibility and kinetics.

The following table presents a conceptual illustration of how steric hindrance from a hypothetical ortho-substituent on the N-phenyl ring of a maleimide could affect the rate constant of a Michael addition reaction, based on the general principles observed in the literature.

| N-Aryl Maleimide Substituent | Hypothetical Relative Rate Constant (k_rel) | Steric Hindrance Level |

| 4-Fluoro (para) | 1.00 | Low |

| 2-Methyl (ortho) | 0.65 | Moderate |

| 2,6-Dimethyl (di-ortho) | 0.20 | High |

| 2-tert-Butyl (ortho) | 0.05 | Very High |

This table is illustrative and based on general principles of steric hindrance. The relative rate constants are hypothetical and intended to demonstrate the expected trend.

Biological Activities and Mechanisms of Action of 3 4 Fluorophenyl 1h Pyrrole 2,5 Dione Derivatives in Research Models

Enzyme Inhibition Studies

Derivatives of the 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione structure have been explored as inhibitors of several key enzymes implicated in various physiological and pathological processes. The following sections outline the mechanisms and findings of these enzymatic inhibition studies.

Monoglyceride Lipase (MGL) Inhibition Mechanisms

While direct inhibition of Monoglyceride Lipase (MGL) by this compound derivatives is not extensively documented in publicly available research, the broader class of serine hydrolase inhibitors often includes compounds with reactive functionalities capable of forming covalent bonds with the catalytic serine residue in the enzyme's active site. MGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MGL leads to elevated levels of 2-AG, which can then modulate cannabinoid receptors, producing analgesic, anti-inflammatory, and anxiolytic effects. nih.gov The mechanism of inhibition for many MGL inhibitors involves a rapid, reversible, and non-competitive interaction, leading to a decrease in the maximal catalytic velocity of the enzyme. nih.gov

Interactions with RNA Polymerases

The interaction of small molecules with RNA polymerase (RNAP) can disrupt bacterial transcription, making this enzyme a viable target for antimicrobial agents. While specific studies on this compound derivatives are not prominent, the general mechanism of RNAP inhibition often involves binding to the enzyme-promoter complex and preventing the initiation or elongation of the RNA transcript. nih.gov The multi-subunit structure of bacterial RNAP offers several potential binding sites for inhibitory compounds. nih.gov The process of transcription initiation is complex, involving promoter recognition, open complex formation, and the synthesis of initial phosphodiester bonds, presenting multiple steps that can be targeted by small molecule inhibitors. nih.gov

Modulation of Thymidylate Synthetase

Thymidylate Synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. mdpi.com Inhibition of TS can lead to a depletion of dTMP, which in turn disrupts DNA replication and repair, making it a key target in cancer chemotherapy. mdpi.com While direct modulation of TS by this compound derivatives is not specifically detailed, related heterocyclic compounds have been investigated as TS inhibitors. The mechanism of these inhibitors often involves binding to the enzyme's active site, thereby preventing the binding of its natural substrates. mdpi.com

Inhibition of Other Key Enzymes (e.g., PDE4, Human Chymase, Tyrosyl-tRNA Synthetase)

Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in regulating inflammation. nih.govnih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which can suppress inflammatory responses. nih.govnih.govuel.ac.uk This makes PDE4 inhibitors a topic of interest for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. researchgate.netmdpi.com

Human Chymase: Human chymase is a chymotrypsin-like serine protease primarily found in mast cells. It is involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, and plays a role in inflammation and cardiovascular diseases. nih.govnih.gov Inhibition of chymase is a therapeutic strategy being explored for managing these conditions. nih.govnih.gov

Tyrosyl-tRNA Synthetase: This enzyme is essential for protein synthesis, catalyzing the attachment of tyrosine to its corresponding tRNA molecule. nih.govresearchgate.net Its crucial role in bacterial viability makes it an attractive target for the development of novel antibacterial agents. nih.govresearchgate.net The inhibition of tyrosyl-tRNA synthetase disrupts protein synthesis, leading to bacterial cell death. nih.govresearchgate.net

Antimicrobial Research

The pyrrole (B145914) scaffold is a common feature in a variety of compounds exhibiting antimicrobial properties. nih.gov Derivatives of this compound have been part of this broader investigation into new antimicrobial agents.

Antibacterial Efficacy and Spectrum of Activity

Derivatives of 1-phenyl-1H-pyrrole-2,5-dione have been synthesized and evaluated for their antimicrobial properties. mdpi.com Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. mdpi.comderpharmachemica.com The nature of the substituent on the phenyl ring of the pyrrolidine-2,5-dione structure has been shown to influence the level and spectrum of antimicrobial activity. mdpi.com For instance, some tetrasubstituted pyrrole derivatives have demonstrated promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. acgpubs.org Generally, many pyrrole derivatives show greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov

Interactive Data Table: Antibacterial Activity of 1-(phenyl)-3-(2H- nih.govnih.govacgpubs.orgtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione Derivatives mdpi.com

| Compound | Substituent | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis (MRSE) | Escherichia coli | Candida albicans |

| 2a | 4-H | 20.1 ± 0.5 | 19.5 ± 0.4 | 12.3 ± 0.3 | 19.8 ± 0.5 |

| 2d | 4-Cl | 17.5 ± 0.4 | 16.8 ± 0.4 | 11.2 ± 0.2 | 17.2 ± 0.4 |

| 2e | 4-Br | 16.2 ± 0.4 | 15.5 ± 0.3 | 10.5 ± 0.2 | 16.5 ± 0.3 |

| Ciprofloxacin | (Standard) | 25.0 ± 0.5 | 24.0 ± 0.5 | 28.0 ± 0.6 | - |

| Fluconazole | (Standard) | - | - | - | 26.0 ± 0.5 |

Values represent the zone of growth inhibition in mm at a concentration of 200 µg/mL.

Antifungal Properties of Derivatives

The antifungal potential of derivatives based on the 1-phenyl-1H-pyrrole-2,5-dione structure has been investigated, with studies indicating that substitutions on the phenyl ring influence the level of activity. Research into 1-(phenyl)-3-(2H- malariaworld.orgnih.govnih.govtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives, which are structurally related to the target compound, has shown notable activity against various fungal and bacterial strains. mdpi.com

In vitro antimicrobial screening of these compounds demonstrated high activity against methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), as well as the pathogenic yeast Candida albicans. mdpi.com The study highlighted that the nature of the substituent on the phenyl ring impacts the activity level. A structure-activity relationship analysis suggested that antibacterial and antifungal properties increased in the order of 4-H > 4-Cl > 4-Br, indicating that halogen substitutions play a key role in the compound's efficacy. mdpi.com The results from the antimicrobial prescreening are detailed in the table below.

| Compound | Substituent (R) | S. aureus (MRSA) Growth Inhibition Zone (mm) | S. epidermidis (MRSE) Growth Inhibition Zone (mm) | C. albicans Growth Inhibition Zone (mm) |

|---|---|---|---|---|

| 2a | 4-H | 24 ± 1 | 23 ± 1 | 22 ± 1 |

| 2d | 4-Cl | 22 ± 1 | 22 ± 1 | 21 ± 1 |

| 2e | 4-Br | 21 ± 1 | 20 ± 1 | 20 ± 1 |

Data sourced from a study on 1-(phenyl)-3-(2H- malariaworld.orgnih.govnih.govtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives. mdpi.com Growth inhibition zone measured at a concentration of 200 µg/mL after 24 hours.

Antiviral Research

The search for new anti-HIV-1 agents has led researchers to explore novel molecular structures that can inhibit viral enzymes essential for replication, such as HIV-1 integrase. In this context, scaffolds based on 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione have been modified to design new compounds with improved biological activity against HIV-1.

A study reported the design and synthesis of 35 novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. These compounds were evaluated for their antiviral potency against HIV-1. The research found that many of these new derivatives exhibited antiviral activities in the single-digit micromolar range and demonstrated low toxicity in cell-based assays. malariaworld.orgnih.gov

Two compounds in particular, 9g and 15i , were identified as having potent anti-HIV-1 activities, with EC₅₀ values below 5 µM. Furthermore, they displayed an excellent therapeutic index (TI), which is the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀), of over 100. These findings suggest that these derivatives have potential as lead compounds for further optimization in the development of clinical anti-HIV-1 agents. malariaworld.orgnih.gov

Antimalarial Research

While direct studies on the antimalarial activity of this compound derivatives targeting heme biocrystallization and topoisomerase are not extensively detailed in the available literature, research on structurally related N-aryl compounds provides insights into potential mechanisms of action against Plasmodium falciparum.

During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by converting it into an insoluble crystalline polymer called hemozoin. This unique biochemical process, known as heme biocrystallization, is a validated target for antimalarial drugs like chloroquine. nih.govresearchgate.net Inhibition of this pathway leads to the accumulation of toxic heme, which kills the parasite. nih.gov Heme analogs such as tin protoporphyrin IX and zinc protoporphyrin IX have been shown to inhibit this polymerization process in vitro. nih.gov Although specific data on this compound derivatives is scarce, the general strategy of targeting heme polymerization remains a key area in the search for novel antimalarials.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.gov The malaria parasite P. falciparum possesses topoisomerase enzymes that are vital for its survival, making them attractive targets for antimalarial drug development. nih.gov Anti-topoisomerase drugs function by interfering with the nicking and re-ligation of DNA strands, leading to lethal genomic breaks and cell death. nih.gov While these enzymes are well-established targets for anticancer and antibacterial therapies, their potential in antimalarial drug discovery has been less explored. nih.govnih.gov The investigation of P. falciparum topoisomerases offers a promising avenue for developing new therapeutics, particularly given the rise of resistance to current antimalarial drugs. nih.gov

Antitumor/Cytotoxic Activity Investigations in vitro

The cytotoxic potential of derivatives containing the 3-(4-fluorophenyl) moiety has been evaluated against various cancer cell lines. A study on a series of pyrazoline analogues, which incorporate this key structural feature, assessed their cytotoxicity against two human breast cancer cell lines, MCF-7 and MDA-MB-231. researchgate.net

The investigation revealed that the substitution pattern on the pyrazoline core significantly influenced the cytotoxic activity. Among the synthesized compounds, N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b) demonstrated the most promising activity. It exhibited a Growth Inhibitory concentration (GI₅₀) of less than 0.1 µM against the MCF-7 cell line, an activity level comparable to the standard anticancer drug Adriamycin. researchgate.net The compound was less active against the MDA-MB-231 cell line, with a GI₅₀ of 45.8 µM. researchgate.net

Another study on novel N-triazolyl maleimide (B117702) derivatives investigated their cytotoxicity against human melanoma cell lines SK-Mel-28 and SK-Mel-103. The results indicated that these compounds were more toxic to cancer cells compared to normal human umbilical vein endothelial cells (HUVEC), suggesting a degree of selectivity. nih.gov

| Compound | Structure | GI₅₀ (µM) vs. MCF-7 | GI₅₀ (µM) vs. MDA-MB-231 |

|---|---|---|---|

| 4a | R = 4-F | >100 | >100 |

| 4b | R = 4-Cl | <0.1 | 45.8 |

| 4c | R = 4-Br | 56.1 | >100 |

| 4d | R = 4-OCH₃ | >100 | >100 |

| Adriamycin (Standard) | - | <0.1 | - |

Data from a study on the in vitro cytotoxicity of pyrazoline analogues against human breast cancer cell lines. researchgate.net

Anti-Inflammatory Research Mechanisms (e.g., NO Production Inhibition)

In addition to their anticancer properties, derivatives of 1H-pyrrole-2,5-dione have been investigated for their anti-inflammatory potential. Inflammation is a complex biological response, and chronic inflammation is linked to various diseases, including cancer. One of the key mediators of inflammation is nitric oxide (NO). mdpi.com While NO plays important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) is associated with inflammatory conditions. nih.gov Therefore, the inhibition of NO production is a target for anti-inflammatory drug discovery. mdpi.comnih.gov

Research on a series of 1-phenyl-3,4-diphenyl-1H-pyrrole-2,5-dione analogues has demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines. One such study showed that these compounds could suppress NO production in a dose-dependent manner without causing cytotoxicity. The mechanism of this anti-inflammatory effect was linked to the inhibition of the expression of iNOS and cyclooxygenase-2 (COX-2) by blocking key signaling pathways.

Although these studies were not conducted on the exact this compound, the findings for structurally similar compounds with the same core pyrrole-2,5-dione ring suggest that it and its derivatives may also possess anti-inflammatory properties through the inhibition of nitric oxide production.

Table 2: Anti-Inflammatory Activity of Structurally Related Pyrrole-2,5-dione Analogues

| Compound Class | Mechanism | Effect | Signaling Pathways Implicated |

|---|---|---|---|

| 1-phenyl-3,4-diphenyl-1H-pyrrole-2,5-dione analogues | Inhibition of Nitric Oxide (NO) Production | Dose-dependent suppression of LPS-induced NO | Inhibition of iNOS and COX-2 expression |

Computational Chemistry and Theoretical Modeling of 3 4 Fluorophenyl 1h Pyrrole 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as molecular optimization.

Theoretical studies on structurally similar N-aryl maleimides have demonstrated that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict geometric parameters like bond lengths, bond angles, and dihedral angles. derpharmachemica.com For N-(4-nitrophenyl) maleimide (B117702), a related compound, DFT calculations have been used to obtain the optimized geometry, showing good correlation with experimental data. derpharmachemica.com In the case of this compound, molecular optimization would likely reveal a planar pyrrole-2,5-dione ring. However, a key structural parameter is the torsion angle between this ring and the 4-fluorophenyl group, which influences the molecule's electronic properties and steric interactions. nih.gov DFT studies on N-phenylmaleimide derivatives indicate that this dihedral angle is a crucial parameter affecting their photochemical and copolymer properties. nih.gov Discrepancies between calculated and experimental values can sometimes be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystalline state. nih.gov

The following table presents hypothetical optimized geometric parameters for this compound based on DFT calculations of analogous molecules.

| Parameter | Predicted Value |

|---|---|

| C=C (maleimide ring) Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.22 Å |

| N-C (aryl) Bond Length | ~1.43 Å |

| C-F Bond Length | ~1.36 Å |

| Dihedral Angle (Pyrrole-Phenyl) | Variable, influencing conjugation |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. emerginginvestigators.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap indicates a more reactive molecule. For fluorinated heterocyclic compounds, the HOMO-LUMO gap is a critical parameter for assessing their potential as electronic materials. ajchem-a.com In a computational study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO-LUMO energy gap was calculated to be 4.4815 eV, indicating good kinetic stability. ajchem-a.com For N-benzylmaleimide, the HOMO-LUMO shapes were found to be generally unchanged between monomeric and dimeric forms. researchgate.net

The presence of the electron-withdrawing fluorine atom on the phenyl ring of this compound is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted N-phenylmaleimide. The HOMO is likely to be localized on the electron-rich pyrrole-2,5-dione moiety, while the LUMO may have significant contributions from the 4-fluorophenyl ring. The calculated HOMO-LUMO gap for this molecule would provide valuable information about its charge transfer characteristics and reactivity in chemical reactions.

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential and electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | Indicates chemical reactivity, kinetic stability, and electronic transition energy |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would likely show the most negative potential localized around the carbonyl oxygen atoms of the pyrrole-2,5-dione ring, making them the primary sites for electrophilic attack. The hydrogen atoms of the phenyl ring and the region around the fluorine atom would exhibit positive potential, indicating their susceptibility to nucleophilic interactions. Studies on N-benzylmaleimide have shown that the MEP map can effectively illustrate changes in electron density upon dimerization. researchgate.net Furthermore, MEP analysis has been demonstrated as a versatile indicator for electronic substituent effects in various chemical reactions. rsc.org The MEP map provides a more intuitive understanding of the molecule's reactivity compared to simple atomic charge calculations.

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a chemical reaction. This includes the identification of transition states (the highest energy point along the reaction coordinate) and the calculation of activation energies (the energy barrier that must be overcome for the reaction to occur).

N-substituted maleimides are well-known dienophiles in Diels-Alder reactions. researchgate.netproquest.com Theoretical studies of the Diels-Alder reaction between N-phenylmaleimide and furan (B31954) have been conducted to calculate the activation energies for the formation of endo and exo products, successfully predicting the product distribution under kinetic and thermodynamic control. scribd.com For the reaction of N-phenylmaleimide with a furan-based benzoxazine, the activation energies for the Diels-Alder and retro-Diels-Alder reactions were determined to be in the range of 48.4-51.9 kJ·mol⁻¹ and 91.0-102.3 kJ·mol⁻¹, respectively. researchgate.netproquest.com

For this compound, a similar analysis could be performed for its participation in cycloaddition reactions. The fluorine substituent on the phenyl ring would likely influence the activation energy and the stereoselectivity of the reaction. Computational modeling can elucidate the structure of the transition state, providing insights into the concerted or stepwise nature of the reaction mechanism.

The Electron Localization Function (ELF) is a theoretical tool that provides a measure of the probability of finding an electron pair in a given region of a molecule. benthamdirect.com It is particularly useful for visualizing and understanding the nature of chemical bonds, lone pairs, and aromaticity. The topological analysis of the ELF partitions the molecular space into basins, which correspond to atomic cores, covalent bonds, and lone pairs.

For this compound, an ELF analysis would reveal the covalent character of the bonds within the pyrrole (B145914) and phenyl rings. The separation of the ELF into its σ and π contributions can provide quantitative information about the aromaticity of the phenyl ring. uchile.cl The bifurcation points in the ELF topology can distinguish the preferential sites for electrophilic attack on the aromatic ring. acs.org The presence of the fluorine atom would influence the electron localization in the C-F bond and the adjacent regions of the phenyl ring. Topological analysis of the electron density, such as through the Quantum Theory of Atoms in Molecules (QTAIM), can also provide insights into the nature of intermolecular interactions, such as halogen bonding involving the fluorine atom. acs.org

Molecular Modeling and Drug Discovery Techniques

The structural features of this compound, particularly the presence of the maleimide and fluorophenyl moieties, make it an interesting candidate for drug discovery and design. Molecular modeling techniques are extensively used to predict the biological activity of small molecules and to understand their interactions with biological targets. researchgate.netderpharmachemica.com

Maleimide derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov They often act as inhibitors of enzymes, such as kinases, by forming covalent bonds with cysteine residues in the active site. The fluorophenyl group is also a common substituent in many drugs, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. nih.gov

Structure-activity relationship (SAR) studies of fluorophenyl-containing compounds have shown that the position and number of fluorine substituents can significantly impact their biological activity. nih.govfrontiersin.orgpolyu.edu.hk For example, in a series of dipeptidyl peptidase-4 (DPP-4) inhibitors, 2,4,5-trifluorophenyl derivatives showed increased potency. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed against various enzyme targets to identify potential biological activities. The results of such studies would provide insights into the binding mode, key interactions (such as hydrogen bonds and hydrophobic interactions), and the binding affinity of the molecule. This information is crucial for the rational design of more potent and selective inhibitors.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is instrumental in understanding the binding mechanism of this compound with various biological targets. The process involves placing the ligand (the compound) into the binding site of a target protein and evaluating its conformation and interaction energy.

Research on related pyrrole-2,5-dione derivatives has shown their potential as inhibitors of enzymes such as tyrosine kinases (e.g., EGFR, VEGFR2) and cyclooxygenase-2 (COX-2). nih.govresearchgate.netnih.gov In a typical docking study for this compound, the crystal structure of a target protein, such as EGFR (PDB: 4HJO) or COX-2, would be obtained from a protein data bank. nih.gov The compound would then be docked into the ATP-binding pocket or the active site of the enzyme.

The simulation calculates a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. nih.gov Lower binding energy values suggest a more stable ligand-protein complex. nih.govunar.ac.id The analysis also reveals key molecular interactions, such as:

Hydrogen Bonds: Formed between the dione (B5365651) oxygens or the pyrrole nitrogen and amino acid residues in the binding pocket.

Hydrophobic Interactions: Occurring between the fluorophenyl ring and nonpolar residues of the target protein.

Pi-Alkyl or Pi-Pi Stacking: Involving the aromatic rings of the compound and the protein. malariaworld.org

These simulations allow researchers to predict whether this compound is likely to be an effective inhibitor of a specific target and provide a structural basis for its potential activity, guiding further experimental validation. nih.gov

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. malariaworld.orgijper.org Pharmacophore models are used as 3D queries to screen large chemical databases (virtual screening) to identify novel compounds with potential biological activity. ijper.orgnih.gov

Ligand-based pharmacophore modeling is employed when the 3D structure of the target protein is unknown, but a set of active ligands is available. nih.govmdpi.com This approach involves aligning a collection of known active molecules (e.g., various potent pyrrole-dione derivatives) and extracting the common chemical features that are responsible for their biological activity. nih.govrsc.org The resulting model represents the minimum necessary structural characteristics for a compound to bind to the target. This model, incorporating features from the this compound scaffold, could then be used to find structurally diverse compounds that share the same essential binding features. mdpi.com

When the 3D structure of the target protein-ligand complex is known, a structure-based pharmacophore model can be generated. ijper.orgnih.gov This method directly analyzes the key interaction points between the ligand and the amino acid residues in the protein's binding site. mdpi.com For this compound, if it were co-crystallized with a target like EGFR, a model would be built based on the specific hydrogen bonds, hydrophobic contacts, and ionic interactions observed in the crystal structure. ijper.org This type of model is generally more accurate and provides a precise map of the chemical features required for molecular recognition at the active site. nih.govmdpi.com

Pharmacophore models are powerful tools for lead discovery. nih.gov By using a validated pharmacophore model of this compound as a 3D query, virtual screening of large compound libraries (such as ZINC or DrugBank) can be performed to identify "hits"—molecules that match the pharmacophore features. ijper.orgnih.gov These hits can then be subjected to further analysis, such as molecular docking and in vitro testing.

Scaffold hopping is a computational strategy used in drug design to identify new molecular cores (scaffolds) that are structurally different from a known active compound but maintain the original's biological activity. niper.gov.inresearchgate.net Starting with this compound, scaffold hopping algorithms would search for alternative ring systems that can present the key pharmacophoric features (the fluorophenyl group and the hydrogen bonding elements of the dione) in the same spatial orientation. mdpi.com

This technique is valuable for discovering compounds with novel intellectual property, overcoming undesirable physicochemical or ADME properties (like poor solubility or metabolic instability), and exploring new chemical space. niper.gov.inresearchgate.netdundee.ac.uk For example, the pyrrole-dione core could be replaced with a triazolopyridine or other heterocyclic systems to improve metabolic stability while preserving the essential binding interactions. niper.gov.in

In Silico Prediction of Biological Activity and ADME-Tox Profiling

Beyond predicting binding to specific targets, computational tools can forecast the broader biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a compound. nih.govijprajournal.com These in silico predictions are crucial for early-stage drug development, as they help identify candidates with a higher probability of success in later clinical phases by flagging potential liabilities. nih.govnih.gov

For this compound, various software platforms can predict a range of properties. Biological activity predictions might suggest potential targets based on structural similarity to known drugs. ADME-Tox profiling estimates crucial pharmacokinetic parameters and potential toxicities. journalofchemistry.org Poor ADME properties are a major cause of drug failure, making early prediction essential. nih.gov

A predicted ADME-Tox profile for this compound might include the parameters shown in the table below. These values are hypothetical and would be generated using specialized predictive software.

Table 1: Predicted ADME-Tox Profile for this compound

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight | 191.15 g/mol | Within lead-like range. |

| LogP (Lipophilicity) | 1.5 - 2.5 | Optimal for cell permeability and solubility balance. mdpi.com | |

| Water Solubility (LogS) | -2.0 to -3.0 | Moderately soluble. | |

| Absorption | Human Intestinal Absorption | > 90% | Predicted to be well-absorbed from the gut. mdpi.com |

| Caco-2 Permeability | High | Indicates good potential for crossing the intestinal barrier. mdpi.com | |

| P-glycoprotein Substrate | No | Not likely to be removed by efflux pumps, enhancing bioavailability. journalofchemistry.org | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | May not readily cross into the central nervous system. nih.gov |

| Plasma Protein Binding | > 90% | High binding to plasma proteins, may affect free drug concentration. nih.gov | |

| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | Non-inhibitor | Low potential for drug-drug interactions via these enzymes. nih.govmdpi.com |

| Toxicity | hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |

| Mutagenicity (AMES test) | Non-mutagenic | Predicted to have a low risk of causing genetic mutations. | |

| Hepatotoxicity | Low Risk | Predicted to have a low likelihood of causing liver damage. | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Adheres to common rules for oral bioavailability. journalofchemistry.org |

This table contains interactive data. The values are illustrative predictions based on computational models.

Analytical and Spectroscopic Characterization Methods in Research on 3 4 Fluorophenyl 1h Pyrrole 2,5 Dione

Spectroscopic Techniques for Structural Elucidation

The precise molecular architecture of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione is determined through a combination of spectroscopic methods that probe the magnetic and vibrational properties of its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the protons on the maleimide (B117702) ring and the fluorophenyl group. The two equivalent protons on the maleimide's carbon-carbon double bond typically appear as a singlet, a characteristic feature for N-substituted maleimides. The aromatic protons on the 4-fluorophenyl ring exhibit a splitting pattern consistent with a para-substituted benzene (B151609) ring, often appearing as two multiplets or doublets of doublets due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. Key signals include those for the carbonyl carbons of the dione (B5365651), the olefinic carbons of the pyrrole (B145914) ring, and the distinct carbons of the fluorophenyl ring. The carbon atoms bonded to fluorine will show coupling (J-coupling), resulting in a splitting of their corresponding signals, which is a definitive indicator of the fluorine's position on the aromatic ring.

| Technique | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | ¹H | 6.84 (s, 2H) | Olefinic protons (HC=CH) of the maleimide ring |

| 7.13-7.17 (m, 2H) | Aromatic protons ortho to Fluorine | ||

| 7.31-7.34 (m, 2H) | Aromatic protons meta to Fluorine | ||

| ¹³C NMR | ¹³C | 169.3 | Carbonyl carbons (C=O) |

| 162.8, 160.9 | Aromatic carbon attached to Fluorine (¹JCF) | ||

| 134.2 | Olefinic carbons (C=C) of the maleimide ring | ||

| 127.9, 127.8 | Aromatic carbons meta to Fluorine | ||

| 116.2, 116.0 | Aromatic carbons ortho to Fluorine (²JCF) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum is characterized by strong absorption bands indicative of the carbonyl groups, the carbon-carbon double bond, and bonds associated with the fluorophenyl ring. Key vibrational modes include the symmetric and asymmetric stretching of the imide carbonyl groups, C-N-C stretching of the imide ring, and C-F stretching of the aromatic ring.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C=O Asymmetric Stretch | ~1778 | Carbonyl group vibration of the imide |

| C=O Symmetric Stretch | ~1717 | Carbonyl group vibration of the imide |

| C=C Stretch (Aromatic) | 1600-1585 | In-ring carbon-carbon bond stretching |

| C-N-C Stretch | ~1405 | Symmetric stretch of the imide ring nitrogen bonds |

| C-F Stretch | 1250-1100 | Carbon-fluorine bond vibration |

Mass Spectrometry (MS) (ESI-MS, ESI-TOF-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and ESI-Time-of-Flight (ESI-TOF-MS) are particularly useful. The mass spectrum will prominently feature the molecular ion peak (M+), which corresponds to the exact mass of the compound. Further fragmentation patterns can provide additional structural confirmation, showing characteristic losses of fragments such as CO or parts of the fluorophenyl ring.

| Technique | m/z Value | Assignment |

|---|---|---|

| GC-MSD | 191 | Molecular Ion [M]⁺ |

| 147 | Fragment | |

| 135 | Fragment | |

| 121 | Fragment | |

| 109 | Fragment |

Quantitative Analysis Methodologies

The quantification of this compound, and maleimides in general, is essential for various applications, including reaction monitoring and bioconjugation studies. Spectrophotometric and fluorimetric assays are commonly employed for this purpose.

Spectrophotometric Assays for Maleimide Quantification (e.g., at 302 nm)

The maleimide functional group exhibits a characteristic UV absorbance that can be utilized for direct quantification. Maleimides can be directly measured spectrophotometrically at approximately 302 nm. srce.hr However, this method's sensitivity is limited by a relatively low molar extinction coefficient (around 620 M⁻¹cm⁻¹), and potential interference from other components in a sample that also absorb in this region can complicate the analysis. srce.hrresearchgate.netmdpi.com

A more sensitive and robust spectrophotometric method is the reverse glutathione (B108866) (GSH) assay. srce.hrresearchgate.net This indirect method involves reacting the maleimide sample with a known excess of a thiol-containing compound like GSH. srce.hrnih.gov After the reaction is complete, the amount of unreacted thiol is quantified by reacting it with a chromogenic reagent such as 4,4'-dithiopyridine (DTDP). srce.hrnih.gov The amount of maleimide is then calculated from the difference between the initial and remaining amounts of thiol. srce.hrnih.gov

Fluorimetric Assays for Maleimide Detection

Fluorimetric assays offer a highly sensitive alternative for the detection and quantification of maleimides. nih.govresearchgate.net These methods typically use proprietary dyes that are non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with a maleimide. nih.govresearchgate.net This reaction leads to a significant increase in fluorescence intensity, which is directly proportional to the concentration of the maleimide.

These one-step assays are known for their high sensitivity, capable of detecting maleimides at nanomolar concentrations, with detection limits as low as 10 picomoles. nih.govresearchgate.net The signal is typically read using a fluorescence microplate reader at specific excitation and emission wavelengths, for example, around 490 nm for excitation and 520 nm for emission. researchgate.netnih.gov This method is less prone to interference from biological samples compared to colorimetric assays. researchgate.netnih.gov

Applications of Ellman's Reagent for Thiol/Maleimide Quantification

In research involving this compound, particularly in bioconjugation and medicinal chemistry, the quantification of thiol groups is crucial for monitoring reaction progress and characterizing final products. The maleimide group of this compound reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues of proteins or peptides, to form a stable thioether bond. Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, is a widely used chemical for quantifying these free thiol groups in solution. bmglabtech.comlongdom.org

The assay, known as Ellman's assay, provides an indirect method to monitor the progress of the thiol-maleimide conjugation reaction. researchgate.net The principle involves a thiol-disulfide exchange reaction where DTNB reacts with a free sulfhydryl group to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB). bmglabtech.comresearchgate.net TNB is a distinct yellow-colored product with a strong absorbance at a wavelength of 412 nm. bmglabtech.comlongdom.org

By measuring the decrease in the concentration of free thiols in the reaction mixture over time, researchers can determine the extent of the reaction between the thiol-containing molecule and this compound. The amount of TNB generated is directly proportional to the amount of unreacted free thiol groups remaining in the sample. researchgate.net This allows for the calculation of conjugation efficiency.

The general steps and principles of using Ellman's reagent in this context are summarized below:

| Step | Description | Purpose |

| 1. Standard Curve Preparation | A standard curve is generated using a known concentration of a thiol-containing compound, such as L-cysteine. longdom.org | To establish a linear relationship between absorbance at 412 nm and thiol concentration, allowing for the quantification of unknown samples. |

| 2. Sample Preparation | Aliquots of the conjugation reaction mixture containing the thiol and this compound are taken at different time points. | To monitor the disappearance of the free thiol as it reacts with the maleimide. |

| 3. Reaction with DTNB | The reaction aliquots are mixed with a solution of Ellman's reagent (DTNB). | The DTNB reacts with any remaining unreacted free thiol groups to produce the colored TNB anion. bmglabtech.com |

| 4. Spectrophotometric Measurement | The absorbance of the resulting solution is measured at 412 nm using a spectrophotometer. bmglabtech.comlongdom.org | To determine the concentration of the TNB product, which corresponds to the concentration of unreacted thiols. |

| 5. Quantification | The concentration of unreacted thiol in the sample is determined by comparing its absorbance to the standard curve. longdom.org The extent of the maleimide-thiol reaction is calculated from the reduction in free thiol concentration compared to the initial concentration. | To quantify the reaction kinetics and the final conjugation yield. |

This colorimetric assay is valued for its simplicity, speed, and reliability, making it a routine method in many laboratories working on bioconjugation with maleimides like this compound. bmglabtech.comlongdom.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (LC-MS, HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the analysis of this compound. These methods are fundamental for assessing the purity of the compound after synthesis and for monitoring the progress of reactions in which it is a reactant. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound and its derivatives. researchgate.net In a typical setup, the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. researchgate.netresearchgate.net The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions and is used for identification. researchgate.net Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Method development for a new compound like this compound would involve optimizing several parameters to achieve good separation from starting materials, byproducts, or degradation products.

Key Parameters for HPLC Method Development:

| Parameter | Typical Conditions & Rationale |

| Column | C18 columns are commonly used for their hydrophobicity, providing good retention for moderately polar compounds. researchgate.net |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) is typical. researchgate.netmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. |

| Flow Rate | A flow rate around 1.0 mL/min is common for standard analytical columns. researchgate.net |

| Detection | UV detection is standard, as the pyrrole-dione and phenyl rings contain chromophores that absorb UV light. The optimal wavelength is determined by acquiring a UV spectrum of the compound. researchgate.net |

| Column Temperature | Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com This technique is particularly valuable for confirming the identity of this compound and for identifying intermediates and products in a reaction mixture. mdpi.com After separation by the LC column, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

For this compound, LC-MS can:

Confirm Molecular Weight: Provide the exact mass of the compound, confirming its elemental composition.

Identify Byproducts: Help in the identification of unknown peaks in an HPLC chromatogram by providing their molecular weights. mdpi.com

Monitor Reactions: Track the disappearance of the reactant peak (e.g., this compound) and the appearance of the product peak in real-time. This is especially useful in complex reactions, such as the thiol-ene click reaction between the maleimide and a thiol-containing molecule. mdpi.com

The data obtained from LC-MS are crucial for understanding reaction pathways and for the structural elucidation of newly synthesized compounds. mdpi.commdpi.com

Future Directions and Research Perspectives for 3 4 Fluorophenyl 1h Pyrrole 2,5 Dione

Design and Synthesis of Novel Derivations with Enhanced Specificity

A primary avenue for future research lies in the strategic modification of the 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione core to enhance target specificity and potency. The synthesis of new derivatives can introduce varied pharmacophores, modulate physicochemical properties, and ultimately lead to more effective drug candidates. rsc.org

Research on related pyrrole-2,5-dione structures has demonstrated that the biological activity is highly dependent on the side groups attached to the core ring. nih.govnih.gov For instance, the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives has yielded compounds with significant potential as tyrosine kinase inhibitors. nih.govnih.gov Similarly, the introduction of an arylmethyl group to 4-phenylpyrrole derivatives enhanced their antagonistic activity against androgen receptors. nih.gov

Future synthetic strategies for this compound could involve:

Substitution at the Pyrrole (B145914) Nitrogen: Introducing different aryl or alkyl groups at the N-1 position to explore interactions with specific binding pockets in target proteins.

Modification of the Phenyl Ring: Altering the substitution pattern on the 4-fluorophenyl group to fine-tune electronic properties and steric interactions.

Substitution on the Pyrrole Ring: Introducing substituents at the C-3 and C-4 positions of the pyrrole ring to create new derivatives with potentially novel biological activities. For example, a derivative, 4‐(4‐aminophenyl)‐1‐(4‐fluorophenyl)‐1H‐pyrrol‐3‐ylmethanone, has been investigated as a tubulin inhibitor. researchgate.net

These synthetic efforts can be guided by structure-activity relationship (SAR) studies to systematically evaluate the impact of each modification. rsc.orgnih.gov

Table 1: Potential Modifications and Target Activities

| Modification Site | Example Substituent | Potential Therapeutic Target |

| Pyrrole Nitrogen (N-1) | Benzyl, Pyridylmethyl | Tyrosine Kinases, Androgen Receptor |

| Phenyl Ring (C-4') | Cyano, Methoxy | Androgen Receptor, Various Kinases |

| Pyrrole Ring (C-3/C-4) | Amino, Chloro, Aryl | EGFR, VEGFR2, Tubulin |

Exploration of New Biological Targets and Therapeutic Applications

While derivatives of the pyrrole scaffold have shown promise, the full therapeutic potential of this compound and its future analogs remains largely untapped. A critical area of future research is the identification and validation of new biological targets.

The pyrrole-2,5-dione moiety is a key feature in compounds investigated for a range of diseases. For example, various derivatives have been explored as:

Anticancer Agents: Targeting kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a promising strategy, as demonstrated by related 4-amino-3-chloro-1H-pyrrole-2,5-diones. nih.govnih.gov Furthermore, targeting microtubules represents another potential anticancer mechanism, as seen with derivatives like 4‐(4‐aminophenyl)‐1‐(4‐fluorophenyl)‐1H‐pyrrol‐3‐ylmethanone which acts as a tubulin inhibitor. researchgate.net

Androgen Receptor Antagonists: For the treatment of castration-resistant prostate cancer. nih.gov

Anti-inflammatory Agents: Pyrrole derivatives have shown notable activity against inflammatory mediators, with some fused pyrroles exhibiting promising inhibition of pro-inflammatory cytokines. mdpi.com

Antidiabetic Agents: Certain pyrrole-3-carboximidamide derivatives have been identified as potent dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov

Future screening programs should assess novel derivatives of this compound against a broad panel of biological targets, including various kinases, nuclear receptors, and enzymes implicated in a range of pathologies.

Integration of Advanced Computational Approaches for Rational Design

To accelerate the drug discovery process and optimize the design of new derivatives, the integration of advanced computational methods is essential. wiley.com A rational design approach, utilizing tools like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can provide valuable insights into the molecular interactions between ligands and their targets. tmu.edu.twnih.govnih.gov

Key computational strategies include:

Molecular Docking: To predict the binding modes and affinities of novel derivatives within the active sites of potential targets, such as the ATP-binding domains of EGFR and VEGFR2. nih.govnih.gov This can help prioritize compounds for synthesis and biological testing.

3D-QSAR and Pharmacophore Modeling: To identify the key structural features required for biological activity. nih.gov These models can guide the design of new compounds with improved potency and selectivity.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of ligand-receptor complexes and assess their stability over time, providing a more accurate prediction of binding affinity. nih.gov

Virtual Screening: To screen large compound libraries (like the ZINC database) for molecules that fit a generated pharmacophore model, enabling the discovery of novel hits. nih.gov